molecular formula C6H6N4 B8742004 7,8-Dihydropteridine CAS No. 54947-25-0

7,8-Dihydropteridine

Cat. No. B8742004
M. Wt: 134.14 g/mol
InChI Key: PRDGFSDICDDIFG-UHFFFAOYSA-N
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Patent
US04073786

Procedure details

2-Amino-4-hydroxy-6-(3-hydroxy-2-hydroxyimino-1-spirocyclohexylpropylamino)-5-nitropyrimidine (II) (500 mg) was dissolved in the minimum of 0.1M sodium hydroxide by warming on the steam bath. Sodium dithionite was added portionwise until an almost colourless solution was obtained. On cooling the dihydropteridine separated and was filtered off and purified by dissolving in 2M HCl and reprecipitated by the addition of 0.88 ammonia to pH8. On standing the dihydropteridine (I) (150 mg; yield 38%) was obtained as a pale yellow crystalline solid, m.p. >300 (decomp.).
Name
2-Amino-4-hydroxy-6-(3-hydroxy-2-hydroxyimino-1-spirocyclohexylpropylamino)-5-nitropyrimidine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dihydropteridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
N[C:2]1[N:7]=[C:6](O)[C:5]([N+]([O-])=O)=[C:4]([NH:12][C:13](CC)(CC)[C:14](=[N:17]O)CO)[N:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].N1C2C(=NC=CN=2)C=NC1>[OH-].[Na+]>[N:3]1[C:4]2[NH:12][CH2:13][CH:14]=[N:17][C:5]=2[CH:6]=[N:7][CH:2]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
2-Amino-4-hydroxy-6-(3-hydroxy-2-hydroxyimino-1-spirocyclohexylpropylamino)-5-nitropyrimidine
Quantity
500 mg
Type
reactant
Smiles
NC1=NC(=C(C(=N1)O)[N+](=O)[O-])NC(C(CO)=NO)(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
dihydropteridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CN=CC2=NC=CN=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming on the steam bath
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 2M HCl
CUSTOM
Type
CUSTOM
Details
reprecipitated by the addition of 0.88 ammonia to pH8

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC=2N=CCNC12
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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